5-Bromo-4-(4-fluoro-3-methoxyphenyl)imidazole-2-carbaldehyde
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Overview
Description
. This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. It is often used as a building block in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(4-fluoro-3-methoxyphenyl)imidazole-2-carbaldehyde typically involves the bromination of an imidazole derivative followed by the introduction of the fluoro and methoxy substituents. The reaction conditions often require the use of bromine or a brominating agent, such as N-bromosuccinimide, in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the imidazole ring.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(4-fluoro-3-methoxyphenyl)imidazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 5-Bromo-4-(4-fluoro-3-methoxyphenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(4-fluoro-3-methoxyphenyl)imidazole-2-methanol.
Substitution: 5-Methoxy-4-(4-fluoro-3-methoxyphenyl)imidazole-2-carbaldehyde.
Scientific Research Applications
5-Bromo-4-(4-fluoro-3-methoxyphenyl)imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which 5-Bromo-4-(4-fluoro-3-methoxyphenyl)imidazole-2-carbaldehyde exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. Additionally, the presence of the bromine, fluoro, and methoxy substituents can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-(4-fluorophenyl)imidazole-2-carbaldehyde
- 5-Bromo-4-(3-methoxyphenyl)imidazole-2-carbaldehyde
- 4-(4-Fluoro-3-methoxyphenyl)imidazole-2-carbaldehyde
Uniqueness
5-Bromo-4-(4-fluoro-3-methoxyphenyl)imidazole-2-carbaldehyde is unique due to the combination of its substituents. The presence of both fluoro and methoxy groups on the phenyl ring, along with the bromine atom on the imidazole ring, imparts distinct chemical properties that can influence its reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H8BrFN2O2 |
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Molecular Weight |
299.10 g/mol |
IUPAC Name |
5-bromo-4-(4-fluoro-3-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O2/c1-17-8-4-6(2-3-7(8)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI Key |
PSHDNDVSHOOJQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(NC(=N2)C=O)Br)F |
Origin of Product |
United States |
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